molecular formula C16H18N4O2 B11010710 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B11010710
M. Wt: 298.34 g/mol
InChI Key: BNDAXDISASAZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a complex organic compound that features both benzimidazole and oxazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while oxazole is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the oxazole ring. The final step involves the formation of the acetamide linkage.

    Benzimidazole Synthesis: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Oxazole Synthesis: The oxazole ring can be formed by the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents.

    Acetamide Formation: The final step involves the coupling of the benzimidazole and oxazole moieties through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The oxazole ring can be reduced to form dihydro-oxazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxide derivatives, while reduction of the oxazole ring would yield dihydro-oxazole derivatives.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole moiety is known to interact with DNA and proteins, while the oxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit various biological activities.

    Oxazole Derivatives: Compounds like oxaprozin and oxacillin contain the oxazole ring and are used in medicinal chemistry.

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the combination of both benzimidazole and oxazole moieties in a single molecule. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C16H18N4O2/c1-10-12(11(2)22-20-10)9-16(21)17-8-7-15-18-13-5-3-4-6-14(13)19-15/h3-6H,7-9H2,1-2H3,(H,17,21)(H,18,19)

InChI Key

BNDAXDISASAZHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.